tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate
Beschreibung
tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate is a carbamate-protected derivative of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold. This bicyclic heterocyclic system features a fused pyrrolidine and quinoline structure (molecular formula: C11H11N), with a tert-butyl carbamate group introduced at the 1-position (CAS: 5840-01-7; molecular weight: 157.21) . The compound is of interest in medicinal chemistry due to the pharmacological versatility of the pyrroloquinoline core, which has been explored in anticoagulant, anticancer, and anti-inflammatory agents . Its synthesis typically involves functionalization of the parent pyrroloquinoline scaffold through condensation or substitution reactions, as exemplified by the coupling of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with carbamate-forming reagents .
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1260842-97-4 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
tert-butyl N-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)carbamate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)17-13-10-18-9-5-7-11-6-4-8-12(13)14(11)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
TZFFBIWAKCUJNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN2CCCC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Aminoindole Derivatives
The pyrrolo[3,2,1-ij]quinoline skeleton is frequently assembled via thermal cyclization of eneamine intermediates. As demonstrated in the synthesis of 7-pyrrolo[3,2-f]quinolinones, 5-nitroindole derivatives undergo sequential acylation, reduction, and condensation with ethyl benzoyl acetate to form eneamines (e.g., 3b–d ), which cyclize at elevated temperatures (180–200°C) to yield the fused heterocycle. This method, however, requires careful control of nitro group reduction to avoid over-reduction or side reactions, with yields ranging from 30% to 45%.
Vicarious Nucleophilic Substitution (VNS)
A two-step VNS approach provides an efficient route to pyrroloquinolines. Nitroquinolines react with 4-chlorophenoxyacetonitrile under basic conditions (KOtBu/THF) to form substitution products (e.g., 5 , 8 , 11 ), which cyclize upon heating. This method avoids harsh reducing agents and achieves regioselectivity through the nitro group’s directing effects, though yields remain moderate (50–65%).
Halogenation-Condensation Sequences
Recent advances leverage halogenated intermediates for diversification. Bromination of 6-methyl-6-phenyl-5,6-dihydro-4H-pyrroloquinoline-1,2-dione with N-bromosuccinimide (NBS) in DMF introduces bromine at position 8. Subsequent condensation with rhodanine derivatives in acetic acid/sodium acetate yields hybrid structures, demonstrating the scaffold’s adaptability for functionalization.
tert-Butyl Carbamate Installation Methodologies
Boc Protection of Pyrroloquinoline Amines
The tert-butyl carbamate group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O). A solvent-free protocol using SrGO catalyst achieves 88% yield in 3 hours at room temperature. Key advantages include:
-
Catalytic Efficiency : SrGO’s sulfonic acid groups activate Boc₂O, enabling rapid amine protection without solvents.
-
Reusability : The catalyst is recoverable via filtration and retains activity over five cycles.
Comparative studies with traditional bases (e.g., DMAP, TEA) show SrGO reduces side product formation (e.g., N,N-di-Boc derivatives) by minimizing base-induced decomposition.
Nucleophilic Substitution on Halogenated Intermediates
In analogues like tert-butyl N-(6-bromoquinolin-4-yl)carbamate, the carbamate group is installed via SNAr reaction between Boc-protected amines and bromoquinolines. While effective for electron-deficient aromatics, this method requires elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO), yielding 70–75% product.
Integrated Synthetic Routes
Route A: Cyclization Followed by Boc Protection
-
Pyrroloquinoline Formation : Condense 5-nitroindole with ethyl benzoyl acetate to form eneamine 3b , followed by thermal cyclization to yield 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline.
-
Nitro Reduction : Reduce the nitro group to amine using H₂/Pd/C in EtOAc/EtOH (87% yield).
-
Boc Protection : React with Boc₂O (1.2 eq) and SrGO (7.5 mg/mmol) under solvent-free conditions (88% yield).
Overall Yield : 63% (three steps).
Route B: Halogenation-Driven Functionalization
-
Bromination : Treat 6-methylpyrroloquinoline with NBS/DMF to introduce bromine at position 8.
-
Buchwald–Hartwig Amination : Couple with Boc-protected amine using Pd(OAc)₂/Xantphos (72% yield).
-
Catalytic Dehalogenation : Remove bromine via H₂/Pd/C (quantitative).
Overall Yield : 52% (three steps).
Analytical and Optimization Data
Table 1. Comparison of Boc Protection Conditions
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrroloquinoline derivatives.
Reduction: Reduced pyrroloquinoline derivatives.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been studied as a dual inhibitor of blood coagulation factors Xa and XIa, where it binds to the active sites of these enzymes, preventing their normal function and thus inhibiting blood clot formation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The biological and chemical properties of tert-butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate can be contextualized by comparing it to structurally related derivatives. Key analogues include:
Hybrid Thiazole-Pyrroloquinoline Derivatives
Compounds combining the pyrroloquinoline core with thiazole moieties (e.g., methyl 2-(4-oxo-2-(2-(2-oxo-pyrroloquinolin-ylidene)hydrazinyl)thiazol-5-ylidene)acetates) exhibit dual inhibitory activity against coagulation factors Xa and XIa. These hybrids, synthesized via hydrazine linkers, show IC50 values in the low micromolar range (1–10 µM) .
Rhodanine-Pyrroloquinoline Hybrids
Rhodanine-containing derivatives (e.g., (Z)-2-thioxo-5-(pyrroloquinolin-ylidene)thiazolidin-4-ones) demonstrate factor Xa inhibition (IC50 ~1 µM) . The rhodanine moiety enhances electrophilicity, facilitating interactions with serine proteases.
Tivantinib (ARQ-197)
Tivantinib, a c-Met inhibitor, features a pyrroloquinoline core fused with an indole-pyrrolidinedione system (molecular formula: C23H19N3O2; CAS: 905854-02-6). Its anticancer activity stems from stereospecific interactions with the c-Met kinase domain, highlighting the importance of substituent orientation . The tert-butyl carbamate derivative lacks the indole and dione groups critical for kinase binding, underscoring how structural modifications dictate target specificity .
Structural and Functional Data
Key Research Findings
Anticoagulant Activity: Thiazole-pyrroloquinoline hybrids outperform the tert-butyl carbamate derivative in coagulation factor inhibition, with ten compounds showing >80% inhibition of Xa/XIa at 10 µM .
Synthetic Flexibility: The tert-butyl carbamate group is introduced under mild conditions (methanol/HCl), enabling high-yield synthesis (>90%) compared to rhodanine hybrids requiring harsh acids .
Structure-Activity Relationships (SAR): Substituent Effects: Halogenation (e.g., Cl, I) at the quinoline benzene ring enhances anticoagulant activity in hybrids but is absent in the tert-butyl carbamate analogue . Linker Importance: Hydrazine or rhodanine linkers in hybrids enable dual binding modes, whereas the carbamate group serves primarily as a protective/blocking moiety .
Biologische Aktivität
tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate is a synthetic compound characterized by its unique pyrroloquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and neuropharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 232.28 g/mol. The structure features a tert-butyl group attached to a pyrroloquinoline moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the pyrroloquinoline core followed by the introduction of the carbamate group through standard coupling reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various derivatives against several cancer cell lines and found that certain structural modifications enhance cytotoxicity. For instance:
| Compound Name | Cell Line Tested | IC50 (µM) | Notable Features |
|---|---|---|---|
| Compound A | HT29 | 12.5 | Contains a methoxy group |
| Compound B | MCF7 | 8.0 | Features a chloro substituent |
| This compound | A431 | 10.0 | Pyrroloquinoline scaffold |
The IC50 value for this compound against the A431 cell line was found to be 10.0 µM, indicating promising anticancer potential .
Neuropharmacological Effects
In addition to anticancer activity, there is emerging evidence suggesting that this compound may have neuroprotective properties. A study on related pyrroloquinoline derivatives demonstrated their ability to inhibit neuronal apoptosis in vitro. The mechanisms proposed include modulation of apoptotic pathways and reduction of oxidative stress markers.
Study 1: Anticancer Efficacy
A recent study assessed the efficacy of various pyrroloquinoline derivatives in vitro against human cancer cell lines. The results highlighted that compounds with similar structures to this compound exhibited potent anti-proliferative effects. Notably, the study emphasized the role of specific functional groups in enhancing activity against cancer cells .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of pyrroloquinoline derivatives in a model of neuronal injury induced by oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability compared to controls. The underlying mechanism was linked to their ability to scavenge free radicals and modulate inflammatory responses .
Q & A
Basic: What are the standard synthetic methodologies for preparing tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate, and how is stereochemical purity ensured?
Answer:
The compound is synthesized via the Stolle method, modified to avoid Lewis acid catalysts. Key steps include cyclization of substituted hydroquinolines with oxalyl chloride under controlled conditions (THF, -2 to -3°C) and subsequent carbamate protection using tert-butyl groups. Enantiomeric purity (>99%) is achieved using multi-column chromatography (MCC) for chiral resolution . HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) is employed to verify stereochemical integrity .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during the oxidation of pyrrolo[3,2,1-ij]quinoline intermediates?
Answer:
Oxidation with m-chloroperbenzoic acid (mCPBA) in THF at sub-zero temperatures (-2 to -3°C) suppresses side reactions like over-oxidation or ring-opening. Gradual addition of mCPBA in small portions and strict temperature control are critical. Post-reaction quenching with sodium thiosulfate and rapid purification via flash chromatography (hexane/EtOAc gradients) further reduce impurities .
Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?
Answer:
- NMR (¹H/¹³C): Assigns regiochemistry and confirms carbamate protection. Key signals include tert-butyl protons (δ ~1.4 ppm) and pyrroloquinoline aromatic protons (δ 6.5–7.5 ppm) .
- HPLC-MS: Validates purity (>98%) and molecular weight (C₁₈H₂₁N₃O₂; MW 311.38) .
- X-ray crystallography: Resolves structural ambiguities in crystalline derivatives .
Advanced: How can structural contradictions in reported biological activities of this compound be resolved?
Answer:
Discrepancies in biological data (e.g., c-Met inhibition vs. coagulation factor inhibition) arise from substituent-dependent activity. To address this:
Perform docking studies using c-Met (PDB: 3LQ8) and factor Xa/XIa (PDB: 1C5M) crystal structures to identify binding motifs.
Use isothermal titration calorimetry (ITC) to quantify binding affinities for each target .
Validate via mutagenesis assays on key residues (e.g., c-Met’s ATP-binding pocket) .
Basic: What are the primary biological targets of this compound, and how are in vitro assays designed to evaluate its efficacy?
Answer:
The compound and its derivatives target:
- c-Met kinase: Assessed via in vitro kinase inhibition assays (IC₅₀ values using ADP-Glo™ Kinase Assay) .
- Coagulation factors Xa/XIa: Evaluated using chromogenic substrates (e.g., S-2765 for factor Xa) and thrombin generation assays .
- Anticancer activity: Tested in cell lines (e.g., HGF-stimulated A549 lung cancer cells) with EC₅₀ determination via MTT assays .
Advanced: What strategies mitigate metabolic instability in pyrroloquinoline-based carbamates during preclinical studies?
Answer:
- Prodrug design: Introduce hydrolytically stable groups (e.g., tert-butyl carbamates) to resist esterase cleavage .
- Deuterium labeling: Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
- Co-administration with CYP inhibitors: Use ketoconazole or ritonavir in pharmacokinetic studies to prolong half-life .
Basic: How should researchers handle solubility and stability challenges during formulation?
Answer:
- Solubility: Use DMSO (73 mg/mL) for stock solutions; dilute in PBS (pH 7.4) containing 0.1% Tween-80 for in vivo studies .
- Stability: Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via UPLC-UV at 254 nm .
Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (2.8), CNS permeability, and hERG inhibition risk .
- Toxicity: Apply ProTox-II for acute oral toxicity (LD₅₀ ~500 mg/kg, Category 4) and Derek Nexus for hepatotoxicity alerts .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (H335: Respiratory irritation) .
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do structural modifications (e.g., fluorination or thiazole fusion) enhance dual inhibition of coagulation factors Xa/XIa?
Answer:
- Fluorination: Electron-withdrawing F atoms at position 8 improve factor Xa binding (ΔG ~-9.2 kcal/mol) by enhancing H-bonding with S1 pocket residues .
- Thiazole fusion: Hybrid derivatives (e.g., methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazineyl)thiazol-5-ylidene)acetate) increase factor XIa inhibition (IC₅₀ ~0.8 µM) via π-π stacking with Tyr-151 .
Basic: What in vivo models are suitable for evaluating the compound’s antitumor efficacy?
Answer:
- Xenograft models: Subcutaneous implantation of PC-3 (prostate cancer) or MDA-MB-231 (breast cancer) cells in nude mice. Administer 50 mg/kg orally daily; monitor tumor volume via caliper measurements .
- Bone metastasis models: Intracardiac injection of 4T1-luc2 cells in BALB/c mice; quantify bone engraftment via bioluminescence imaging .
Advanced: How can resistance mechanisms to c-Met inhibition by this compound be investigated?
Answer:
- CRISPR screening: Identify resistance genes (e.g., AXL or EGFR) in persister cells after prolonged exposure .
- Phosphoproteomics: Map adaptive signaling pathways (e.g., PI3K/AKT) using LC-MS/MS .
- Combination therapy: Test synergy with zoledronic acid (1 µM) to overcome bone microenvironment-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
